molecular formula C20H25N3O3 B2588315 2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2320417-51-2

2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2588315
CAS No.: 2320417-51-2
M. Wt: 355.438
InChI Key: JVBOKTPVFZEODW-UHFFFAOYSA-N
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Description

2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an azetidine ring, a pyridazinone core, and a dimethylphenoxy group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the azetidine ring and the attachment of the dimethylphenoxy group. Common synthetic routes may include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the Dimethylphenoxy Group: This step often involves nucleophilic substitution reactions where the dimethylphenoxy group is introduced to the azetidine ring.

    Formation of the Pyridazinone Core: This step may involve cyclization reactions that form the pyridazinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: This compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one stands out due to its unique combination of an azetidine ring, a pyridazinone core, and a dimethylphenoxy group. This structural uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[1-[2-(3,5-dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-13-7-14(2)9-18(8-13)26-16(4)20(25)22-10-17(11-22)12-23-19(24)6-5-15(3)21-23/h5-9,16-17H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBOKTPVFZEODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C(C)OC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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